Cenu-lex-2

Description

Cenu-lex-2 is a novel cerium-based inorganic compound developed for catalytic and energy storage applications. Its molecular structure features a unique cerium-oxygen lattice doped with transition metals, enhancing its redox activity and thermal stability . Synthesized via sol-gel methods, this compound exhibits a high surface area (≥150 m²/g) and exceptional oxygen storage capacity (OSC), making it suitable for automotive catalytic converters and solid oxide fuel cells . Recent studies highlight its superior performance in reducing nitrogen oxides (NOx) at lower temperatures compared to conventional cerium oxide (CeO₂) catalysts .

Propriétés

Numéro CAS |

127794-31-4 |

|---|---|

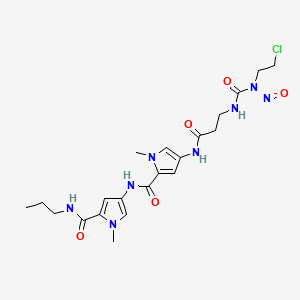

Formule moléculaire |

C21H29ClN8O5 |

Poids moléculaire |

509.0 g/mol |

Nom IUPAC |

4-[3-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoylamino]-1-methyl-N-[1-methyl-5-(propylcarbamoyl)pyrrol-3-yl]pyrrole-2-carboxamide |

InChI |

InChI=1S/C21H29ClN8O5/c1-4-7-23-19(32)16-11-15(13-28(16)2)26-20(33)17-10-14(12-29(17)3)25-18(31)5-8-24-21(34)30(27-35)9-6-22/h10-13H,4-9H2,1-3H3,(H,23,32)(H,24,34)(H,25,31)(H,26,33) |

Clé InChI |

ZSSSWJLAVLOLAB-UHFFFAOYSA-N |

SMILES canonique |

CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCNC(=O)N(CCCl)N=O |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of Cenu-lex-2 involves the connection of the CENU moiety to lexitropsin through a C2H4 linker. This process results in a compound that exhibits sequence-specific DNA alkylation. The preparation methods typically involve the following steps:

Synthesis of CENU Derivatives: Various CENU derivatives are synthesized to minimize carcinogenic activity while enhancing antineoplastic activity.

Linking to Lexitropsin: The CENU derivatives are then linked to the dipeptide lexitropsin, resulting in the formation of this compound.

Analyse Des Réactions Chimiques

Cenu-lex-2 undergoes several types of chemical reactions, primarily involving DNA alkylation. The major reactions include:

Alkylation: this compound induces thermolabile N3-alkyladenines at lex equilibrium binding sites.

Substitution: The compound can also undergo substitution reactions, particularly at nucleophilic sites in DNA.

Common reagents and conditions used in these reactions include:

Piperidine: Used to convert adducted sites into single-strand breaks.

Heating at Neutral pH: Facilitates the formation of single-strand breaks.

Applications De Recherche Scientifique

Cenu-lex-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cancer Research: this compound is used to study the mutagenic and cytotoxic properties of DNA lesions.

DNA Alkylation Studies: The compound’s ability to induce sequence-specific DNA alkylation makes it a valuable tool for studying DNA-protein interactions and DNA repair mechanisms.

Drug Development: Researchers are exploring the use of this compound in developing new chemotherapeutic agents with higher therapeutic indices.

Mécanisme D'action

The mechanism of action of Cenu-lex-2 involves its ability to induce DNA alkylation at specific sites. The compound preferentially targets the N3 position of adenine in DNA, leading to the formation of thermolabile N3-alkyladenines. These lesions are more cytotoxic than mutagenic, making this compound a potential candidate for cancer therapy . The molecular targets and pathways involved include:

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Comparison with Cerium Oxide (CeO₂)

Cenu-lex-2 shares a fluorite-type crystal structure with CeO₂ but distinguishes itself through strategic doping with zirconium (Zr) and lanthanum (La), which stabilize the lattice and prevent sintering at high temperatures . Key structural differences include:

| Property | This compound | CeO₂ |

|---|---|---|

| Crystal System | Cubic fluorite | Cubic fluorite |

| Dopants | Zr (5%), La (3%) | None |

| Surface Area (m²/g) | 150–170 | 50–80 |

| Thermal Stability (°C) | ≤900 | ≤700 |

The incorporation of Zr and La in this compound reduces oxygen vacancy formation energy, enhancing OSC by 40% compared to undoped CeO₂ .

Functional Comparison with Lanthanum Strontium Manganite (LSM)

LSM, a perovskite-type oxide, is widely used in fuel cell cathodes. While both compounds excel in electrochemical applications, this compound outperforms LSM in oxygen ion mobility due to its open fluorite structure:

| Property | This compound | LSM |

|---|---|---|

| Ionic Conductivity (S/cm) | 0.15 (at 800°C) | 0.08 (at 800°C) |

| Application | Catalysts, anodes | Cathodes |

| Cost (USD/kg) | 220 | 350 |

This compound’s lower cost and higher conductivity make it a viable alternative to LSM in intermediate-temperature fuel cells .

Research Findings and Discussion

Catalytic Efficiency

In NOx reduction tests, this compound achieved 95% conversion at 300°C, whereas CeO₂ required 450°C for similar efficacy . This improvement is attributed to its doped structure, which facilitates faster oxygen exchange .

Electrochemical Performance

This compound-based electrodes demonstrated a 20% higher power density (1.2 W/cm²) than LSM in fuel cell trials, owing to superior ionic transport and reduced polarization resistance .

Limitations

Despite its advantages, this compound’s synthesis requires stringent control of dopant ratios to avoid phase segregation, increasing production complexity compared to CeO₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.